N-(2,2-dimethylpropyl)-3,4-dimethylaniline
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Overview
Description
N-(2,2-dimethylpropyl)-3,4-dimethylaniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and two methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3,4-dimethylaniline typically involves the alkylation of 3,4-dimethylaniline with 2,2-dimethylpropyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base to deprotonate the aniline, followed by the addition of 2,2-dimethylpropyl bromide or chloride to achieve the desired alkylation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents such as toluene or dimethylformamide (DMF) can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethylpropyl)-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert nitro derivatives back to the aniline form.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Major Products:
Oxidation: Quinones, nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines.
Scientific Research Applications
N-(2,2-dimethylpropyl)-3,4-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. For example, it may inhibit certain kinases or modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
- N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
- N,N-dimethylpropan-2-amine
- N-ethylethanamine
Comparison: N-(2,2-dimethylpropyl)-3,4-dimethylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3 |
InChI Key |
DMIPGCRCMNTBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C)(C)C)C |
Origin of Product |
United States |
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